- Bicyclic compound used as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, preparation method and pharmaceutical use, China, , ,
Cas no 950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde)

950691-52-8 structure
Nom du produit:6-Chloro-5-fluoropyridine-3-carbaldehyde
Numéro CAS:950691-52-8
Le MF:C6H3ClFNO
Mégawatts:159.545523881912
MDL:MFCD13189060
CID:834951
PubChem ID:21698194
6-Chloro-5-fluoropyridine-3-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Chloro-5-fluoronicotinaldehyde
- 6-chloro-5-fluoropyridine-3-carbaldehyde
- 3-PYRIDINECARBOXALDEHYDE,6-CHLORO-5-FLUORO-
- 6-Chloro-3-fluoronicotinaldehyde
- 6-chloro-5-fluoro-3-Pyridinecarboxaldehyde
- 6-chloro-5-fluoro-3-pyridinecarbaldehyde
- 6-Chloro-5-fluoro-3-pyridinecarboxaldehyde (ACI)
- CS-0045099
- MFCD13189060
- MNOGYCPIVIXHRK-UHFFFAOYSA-N
- DTXSID90617065
- 950691-52-8
- AC-33404
- AKOS016007339
- 2-Chloro-3-fluoropyridine-3-carboxaldehyde
- EN300-195404
- 6-chloro-5-fluoro-3-pyridine carbaldehyde
- DB-024971
- 6-Chloro-5-fluoro-pyridine-3-carbaldehyde
- SY123385
- AB67661
- BS-24663
- SCHEMBL875527
- 6-Chloro-5-fluoropyridine-3-carbaldehyde
-
- MDL: MFCD13189060
- Piscine à noyau: 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
- La clé Inchi: MNOGYCPIVIXHRK-UHFFFAOYSA-N
- Sourire: O=CC1C=C(F)C(Cl)=NC=1
Propriétés calculées
- Qualité précise: 158.98900
- Masse isotopique unique: 158.9887196g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 133
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 30Ų
- Le xlogp3: 1.4
Propriétés expérimentales
- Dense: 1.444
- Point d'ébullition: 235 ºC
- Point d'éclair: 96 ºC
- Le PSA: 29.96000
- Le LogP: 1.68660
6-Chloro-5-fluoropyridine-3-carbaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115739-5g |
6-Chloro-5-fluoronicotinaldehyde |
950691-52-8 | 98% | 5g |
¥3487.00 | 2024-04-24 | |
TRC | C360225-50mg |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 50mg |
$ 150.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB253-1g |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 98% | 1g |
1289.0CNY | 2021-08-04 | |
TRC | C360225-100mg |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 100mg |
$ 224.00 | 2023-04-18 | ||
TRC | C360225-250mg |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 250mg |
$ 397.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1219177-1G |
6-chloro-5-fluoro-pyridine-3-carbaldehyde |
950691-52-8 | 97% | 1g |
$110 | 2024-07-21 | |
Chemenu | CM178797-1g |
6-chloro-5-fluoronicotinaldehyde |
950691-52-8 | 95% | 1g |
$400 | 2021-08-05 | |
Chemenu | CM178797-5g |
6-chloro-5-fluoronicotinaldehyde |
950691-52-8 | 95% | 5g |
$609 | 2022-06-09 | |
eNovation Chemicals LLC | D549189-5g |
6-chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 95% | 5g |
$1600 | 2024-05-24 | |
Enamine | EN300-195404-0.05g |
6-chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 95% | 0.05g |
$33.0 | 2023-09-17 |
6-Chloro-5-fluoropyridine-3-carbaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C
Référence
Méthode de production 2
Conditions de réaction
Référence
- Preparation of spirotricycle compounds as RIPK1 inhibitors for the treatment and prevention of RIPK1-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, -78 °C; 30 min, -78 °C
1.2 10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Water ; -78 °C
1.2 10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Water ; -78 °C
Référence
- Preparation of 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide derivatives as GPR139 receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C
Référence
- Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, 0 °C; 30 min, 0 °C
1.2 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; 0 °C; 0 °C → rt
1.2 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; 0 °C; 0 °C → rt
Référence
- GPR139 receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Acetic acid , Hexamethylenetetramine Solvents: Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Référence
- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C
Référence
- Preparation of novel pyrimidinone and pyridinone compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water ; 1 h, 110 °C
Référence
- Preparation of tricyclic compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → rt
1.2 -78 °C; 1 h, -78 °C → rt
Référence
- Preparation of piperidinylideneaminooxypiperidine derivatives for use as GPR119 modulators, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 30 min, -78 °C
1.2 30 min, -78 °C
1.2 30 min, -78 °C
Référence
- Isoxazolidine derivatives inhibitors of receptor interacting protein kinase 1 (RIPK1) and their preparation, World Intellectual Property Organization, , ,
6-Chloro-5-fluoropyridine-3-carbaldehyde Raw materials
- 5-Bromo-2-chloro-3-fluoropyridine
- Pyridine, 5-(bromomethyl)-2-chloro-3-fluoro-
- Pyridine, 2-chloro-5-(dibromomethyl)-3-fluoro-
6-Chloro-5-fluoropyridine-3-carbaldehyde Preparation Products
6-Chloro-5-fluoropyridine-3-carbaldehyde Littérature connexe
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde) Produits connexes
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- 1797123-31-9(1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline)
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:950691-52-8)6-Chloro-5-fluoropyridine-3-carbaldehyde

Pureté:99%/99%
Quantité:5g/25g
Prix ($):301.0/1320.0